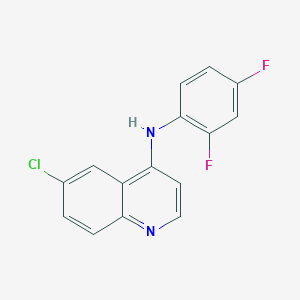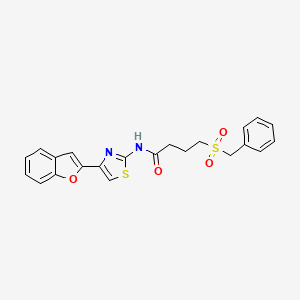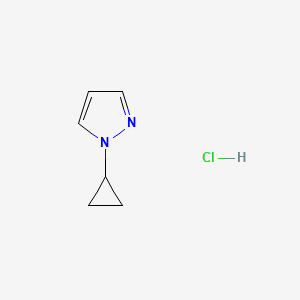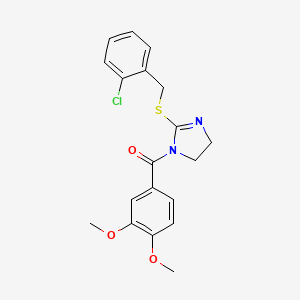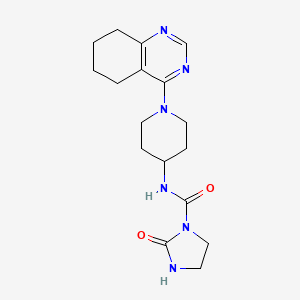
2-bromo-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide is an organic compound that features a bromine atom, a benzamide group, and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide typically involves multiple steps:
-
Bromination of Benzamide: : The starting material, benzamide, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to introduce the bromine atom at the desired position on the benzene ring.
-
Formation of the Hydroxyethoxy Intermediate: : Ethylene glycol is reacted with a suitable protecting group to form a protected hydroxyethoxy intermediate. This step often involves the use of reagents like tosyl chloride (TsCl) and a base such as pyridine.
-
Coupling with Thiophene: : The protected hydroxyethoxy intermediate is then coupled with a thiophene derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the desired ethoxy-thiophene moiety.
-
Deprotection and Final Coupling: : The protecting group is removed under acidic or basic conditions, and the resulting hydroxyethoxy-thiophene intermediate is coupled with the brominated benzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
-
Reduction: : The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc dust in acetic acid or catalytic hydrogenation.
-
Substitution: : The bromine atom can undergo nucleophilic substitution reactions with nucleophiles like amines, thiols, or alkoxides to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or alkaline medium, CrO₃ in acetic acid.
Reduction: Zinc dust in acetic acid, catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Sodium ethoxide (NaOEt) in ethanol, sodium thiolate (NaSR) in DMF.
Major Products
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Dehalogenated benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 2-bromo-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization and modification.
Biology
This compound may be explored for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the thiophene ring and the hydroxyethoxy group could contribute to its bioactivity.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated as potential drug candidates. The benzamide moiety is a common pharmacophore in many drugs, and modifications to this structure could yield compounds with therapeutic potential.
Industry
In materials science, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiophene ring.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethoxy group could facilitate binding to hydrophilic sites, while the thiophene ring could interact with hydrophobic regions.
Comparación Con Compuestos Similares
Similar Compounds
2-bromo-N-(2-(2-hydroxyethoxy)ethyl)benzamide:
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide: Lacks the bromine atom, which may affect its reactivity in substitution reactions.
2-bromo-N-(2-(2-methoxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide: Contains a methoxy group instead of a hydroxy group, which could alter its solubility and reactivity.
Uniqueness
The combination of the bromine atom, hydroxyethoxy group, and thiophene ring in 2-bromo-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide makes it a versatile compound with unique reactivity and potential applications across various fields. Its structure allows for multiple points of modification, making it a valuable intermediate in organic synthesis and a potential candidate for further research in medicinal chemistry and materials science.
Propiedades
IUPAC Name |
2-bromo-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3S/c16-12-5-2-1-4-11(12)15(19)17-10-13(20-8-7-18)14-6-3-9-21-14/h1-6,9,13,18H,7-8,10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKVJUPSNLOHEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=CC=CS2)OCCO)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
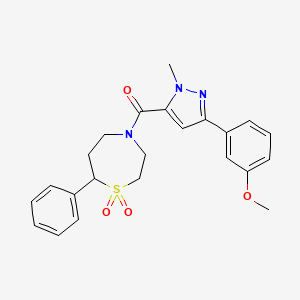
![N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2,5-dimethylfuran-3-carboxamide](/img/structure/B2560251.png)
![7-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2560252.png)
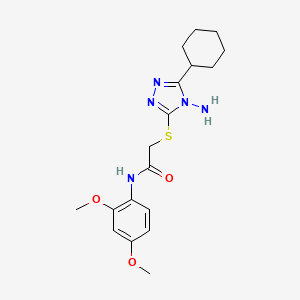
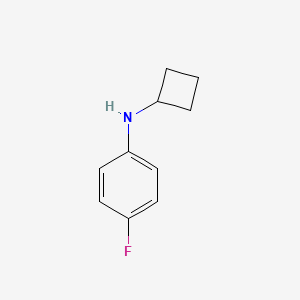
![3-(4-fluorobenzyl)-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2560259.png)
![4-methoxybenzyl N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2560260.png)
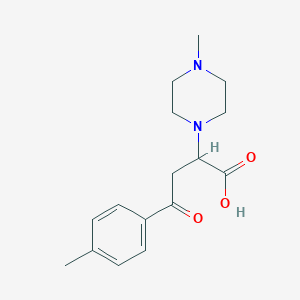
![(E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide](/img/structure/B2560262.png)
